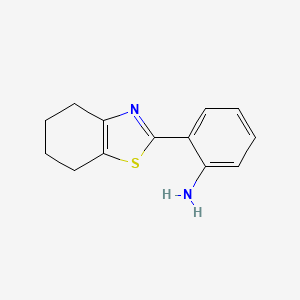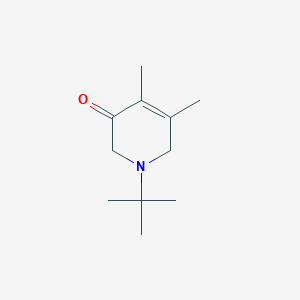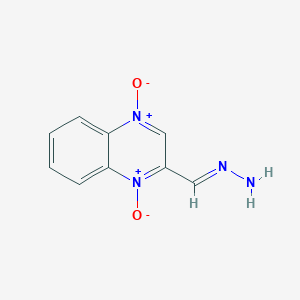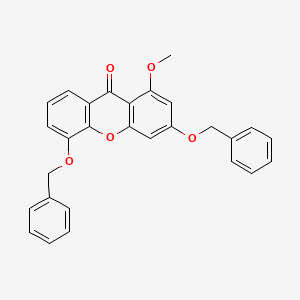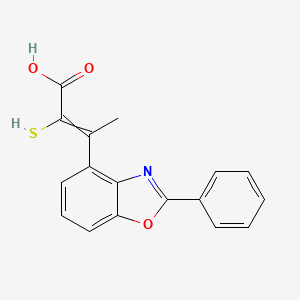![molecular formula C9H11ClN2O4S B14596018 {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-69-6](/img/structure/B14596018.png)
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is an organic compound with the molecular formula C9H11ClN2O4S This compound contains a sulfamoyl group attached to an acetic acid moiety, with a 2-amino-4-chlorophenyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps. One common method involves the reaction of 2-amino-4-chlorobenzylamine with sulfamoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final compound. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}propionic acid
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}butyric acid
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}valeric acid
Uniqueness
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
61154-69-6 |
|---|---|
分子式 |
C9H11ClN2O4S |
分子量 |
278.71 g/mol |
IUPAC 名称 |
2-[(2-amino-4-chlorophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-2-1-6(8(11)3-7)4-12-17(15,16)5-9(13)14/h1-3,12H,4-5,11H2,(H,13,14) |
InChI 键 |
FZGUXOLOCMUZKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)N)CNS(=O)(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


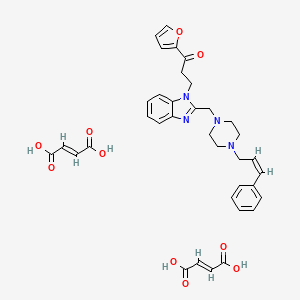
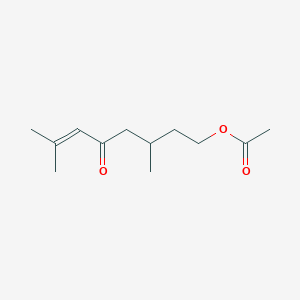
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
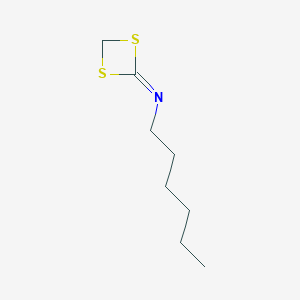

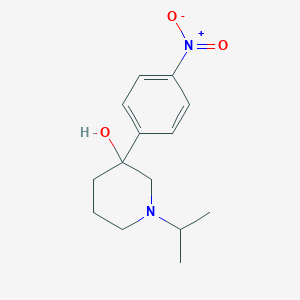
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
